Oxalyl chloride, also known as ethanedioyl dichloride, is a highly toxic chemical compound with the molecular formula (COCl)₂. It appears as a colorless liquid with a strong, pungent odor and is classified as a member of the acyl chloride family. This compound is soluble in various organic solvents, including benzene, hexane, and dichloromethane. Due to its reactive nature, oxalyl chloride readily reacts with water, producing hazardous byproducts such as hydrogen chloride and carbon monoxide . It has a boiling point of 63-64 °C and a density of 1.48 g/mL .
Oxalyl chloride is a highly hazardous compound and should be handled with extreme caution in a well-ventilated fume hood. Here are some key safety concerns:
The reaction typically involves using Oxalyl chloride in conjunction with a catalyst, like N,N-dimethylformamide (DMF) . This reaction offers several advantages over alternative methods for acyl chloride synthesis, including:
Beyond its primary use in acyl chloride synthesis, Oxalyl chloride finds applications in other areas of scientific research:
Oxalyl chloride is known for its versatility in organic synthesis. It participates in several key reactions:
The biological activity of oxalyl chloride is primarily associated with its toxicity rather than therapeutic use. It poses significant health risks upon exposure, including severe irritation to the eyes, skin, and respiratory tract. Its handling requires stringent safety precautions due to its corrosive nature and potential to release toxic gases upon hydrolysis . There are no known medicinal applications for oxalyl chloride.
Oxalyl chloride can be synthesized through several methods:
Oxalyl chloride finds extensive use in various fields:
Studies on the interactions of oxalyl chloride focus on its reactivity with other compounds rather than biological interactions. Its ability to form stable complexes with various nucleophiles makes it an important reagent in organic synthesis. Additionally, research has explored its role in generating carbon monoxide safely in laboratory settings .
Several compounds share similarities with oxalyl chloride in terms of structure and reactivity:
Compound | Formula | Key Features |
---|---|---|
Acetyl Chloride | C₂H₃ClO | Used for acylation reactions; less toxic. |
Phosgene | COCl₂ | Used in chemical synthesis; highly toxic. |
Thionyl Chloride | SOCl₂ | Used for converting alcohols to chlorides; less reactive than oxalyl chloride. |
Benzoyl Chloride | C₇H₅ClO | Commonly used in acylation; more stable than oxalyl chloride. |
Uniqueness of Oxalyl Chloride: Oxalyl chloride is distinct due to its dual chlorines that are easily eliminated during reactions, making it one of the most reactive acyl chlorides available. Its role in Swern oxidation and ability to act as a source of carbon monoxide further highlight its unique position among similar compounds .
Oxalyl chloride was first synthesized in 1892 by the French chemist Adrien Fauconnier through the reaction of diethyl oxalate with phosphorus pentachloride (PCl₅). Another early method involved treating oxalic acid with PCl₅, although this typically yielded only moderate amounts due to side reactions producing hydrogen chloride, carbon monoxide, and carbon dioxide. Early on, oxalyl chloride was recognized for its bifunctional nature, containing two reactive acyl chloride groups, which made it more versatile than many other organic acid chlorides.
During this period, oxalyl chloride's unique reactivity was exploited in the preparation of acid chlorides and polyamides through reactions with diamines. Its activity approached that of inorganic chlorides such as thionyl chloride and phosphorus trichloride, marking it as a powerful chlorinating and dehydrating agent.
The mid-20th century saw oxalyl chloride become a staple reagent in organic synthesis, especially for converting carboxylic acids to acyl chlorides. The introduction of catalytic systems, notably involving N,N-dimethylformamide (DMF), enhanced its efficiency and selectivity. The DMF-catalyzed reaction proceeds via formation of a reactive imidoyl chloride intermediate, which facilitates chlorination under mild conditions, reducing side reactions and simplifying purification.
Oxalyl chloride's role expanded to include the Swern oxidation, where it reacts with DMSO and an organic base to oxidize primary and secondary alcohols to aldehydes and ketones without harsh conditions or overoxidation. This period also saw oxalyl chloride used in the synthesis of acid anhydrides, acyl azides, and other functional groups critical in pharmaceutical and agrochemical industries.
Commercial production methods evolved, including processes starting from ethylene carbonate and involving photochlorination, which allowed for larger-scale, more economical production. Despite its utility, oxalyl chloride remained more expensive than alternatives like thionyl chloride, limiting its use primarily to small-scale or specialty syntheses.
Since 2000, advances in computational chemistry and mechanistic studies have deepened the understanding of oxalyl chloride's reactivity and selectivity. Computational models have elucidated the electronic structure of the reagent and its intermediates, explaining its mildness and selectivity relative to other chlorinating agents.
Research has also focused on sustainable and safer synthetic routes, considering oxalyl chloride’s toxicity and corrosiveness. Efforts to optimize reaction conditions to minimize hazardous byproducts and improve atom economy have been informed by computational insights. Additionally, oxalyl chloride continues to be a reagent of choice in complex molecule synthesis, including pharmaceuticals and polymers, due to its ability to form reactive intermediates such as chloroiminium salts from amides and lactams.
Conversion of Carboxylic Acids to Acyl Chlorides
Oxalyl chloride reacts with carboxylic acids in the presence of catalytic DMF to form acyl chlorides, which are key intermediates in the synthesis of esters, amides, and other derivatives. The reaction proceeds with the formation of a reactive chlorinating species derived from DMF, facilitating mild and selective chlorination.
Swern Oxidation
Oxalyl chloride reacts with dimethyl sulfoxide (DMSO) to generate an activated sulfonium intermediate. Subsequent reaction with alcohols and quenching with an organic base yields aldehydes or ketones without overoxidation or harsh conditions.
Formation of Acid Anhydrides and Other Derivatives
By adjusting stoichiometry, oxalyl chloride can be used to prepare acid anhydrides from carboxylic acids. It also forms chloroiminium salts upon reaction with amides or lactams, intermediates useful in various synthetic transformations.
Commercially, oxalyl chloride is produced via photochlorination of ethylene carbonate, followed by catalytic degradation to oxalyl chloride and phosgene. Industrially, it is a valuable intermediate in the manufacture of pharmaceuticals, agrochemicals (herbicides, insecticides, fungicides), polymers, and dyes.
Period | Key Developments | Impact on Organic Synthesis |
---|---|---|
1892–1950 | First synthesis by Fauconnier; early acid chloride prep | Established oxalyl chloride as a bifunctional reagent |
1950–2000 | DMF-catalyzed reactions; Swern oxidation; commercial scale | Expanded applications in oxidation, chlorination, and polymer synthesis |
2000–Present | Computational studies; sustainable methods; advanced uses | Improved mechanistic understanding; safer, selective protocols |
Swern Oxidation using Oxalyl Chloride
$$
\text{R-CH}2\text{OH} \xrightarrow[\text{Et}3\text{N}]{\text{DMSO, (COCl)_2}} \text{R-CHO}
$$
This reaction exemplifies oxalyl chloride’s role in mild oxidation of alcohols to aldehydes.
Flammable;Corrosive;Acute Toxic;Irritant